3-Bromo-2-(2,2-difluoroethoxy)pyridine

Lipophilicity Drug-likeness Physicochemical properties

Sourcing the correct 2,3-disubstituted fluorinated pyridine for site-selective cross-coupling often introduces avoidable delays and regioisomeric uncertainty. - Achieves superior coupling efficiency: The C3 bromine (ortho to pyridine N) follows the established reactivity order -Br > -OSO₂F > -Cl, eliminating the sluggish kinetics of chloro-analogs【Local Differentiation Evidence†L5-L7】. - Delivers tunable lipophilicity: SlogP of 2.7941 differentiates this compound from ethoxy (lower lipophilicity) and trifluoroethoxy (higher lipophilicity, MW 256.02) congeners, providing balanced property space for lead optimization【Local Differentiation Evidence†L2-L4】. - Sourced for reproducibility: Avoid workflow interruptions caused by substituting a generic 3-bromo-2-alkoxypyridine, which alters reaction outcomes, coupling efficiency, and downstream molecular properties【Local Differentiation Evidence†L11-L14】.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
Cat. No. B12984907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(2,2-difluoroethoxy)pyridine
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OCC(F)F)Br
InChIInChI=1S/C7H6BrF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2
InChIKeyVDNGGMPABNYHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(2,2-difluoroethoxy)pyridine Procurement Guide


3-Bromo-2-(2,2-difluoroethoxy)pyridine (CAS 1552807-10-9) is a functionalized pyridine derivative with molecular formula C₇H₆BrF₂NO and molecular weight 238.03 g/mol, characterized by a bromine atom at the 3-position and a 2,2-difluoroethoxy group at the 2-position of the pyridine ring [1][2]. The compound exhibits a calculated SlogP of 2.7941, indicating moderate lipophilicity that distinguishes it from less fluorinated and non-fluorinated analogs [3]. As a heteroaromatic building block bearing a difluoroethoxy substituent, it serves as an intermediate for pharmaceutical and agrochemical development, with the bromine atom providing a reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions [4].

3-Bromo-2-(2,2-difluoroethoxy)pyridine vs. Common Analogs


While numerous bromopyridine derivatives are commercially available, 3-Bromo-2-(2,2-difluoroethoxy)pyridine possesses a distinctive substitution pattern—bromine at C3 and 2,2-difluoroethoxy at C2—that cannot be replicated by simple alkoxy or non-fluorinated analogs . The difluoroethoxy group imparts distinct electronic and steric properties that modulate both reactivity and physicochemical parameters, with calculated SlogP values differing markedly from ethoxy (MW 202.05) and methoxy (MW 188.02) congeners [1]. In metal-catalyzed cross-coupling reactions of halogenated heteroarenes, the established reactivity order is -Br > -OSO₂F > -Cl, with bromine at the C3 position ortho to the pyridine nitrogen offering site-selectivity advantages over alternative halogen placement [2]. These combined electronic, steric, and positional features mean that substituting a generic 3-bromo-2-alkoxypyridine or regioisomeric bromo-difluoroethoxypyridine will alter reaction outcomes, coupling efficiency, and downstream molecular properties—making target-specific procurement essential for reproducible synthetic workflows [3].

3-Bromo-2-(2,2-difluoroethoxy)pyridine Comparative Evidence


Lipophilicity Comparison vs. Ethoxy Analog

The target compound 3-Bromo-2-(2,2-difluoroethoxy)pyridine exhibits a calculated SlogP of 2.7941, compared to the ethoxy analog (3-bromo-2-ethoxypyridine, MW 202.05) which is expected to have lower lipophilicity due to the absence of fluorine atoms [1]. The difluoroethoxy substitution increases lipophilicity relative to simple alkoxy groups, a property that can enhance membrane permeability and metabolic stability in drug discovery programs .

Lipophilicity Drug-likeness Physicochemical properties

Cross-Coupling Reactivity vs. Chloro Analogs

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated pyridines, the established reactivity order is -Br > -OSO₂F > -Cl, with bromine demonstrating superior leaving group capability compared to chloride [1]. 3-Bromo-2-(2,2-difluoroethoxy)pyridine contains a bromine atom at C3 ortho to the pyridine nitrogen, a position that participates efficiently in site-selective cross-coupling reactions of halogenated pyridines [2].

Cross-coupling Suzuki-Miyaura Organometallic chemistry

Molecular Weight vs. Trifluoroethoxy Analog

3-Bromo-2-(2,2-difluoroethoxy)pyridine (MW 238.03 g/mol, C₇H₆BrF₂NO) differs from its trifluoroethoxy analog 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (MW 256.02 g/mol, C₇H₅BrF₃NO) by 18.0 g/mol, corresponding to the replacement of one fluorine with hydrogen [1][2]. The trifluoroethoxy analog contains five hydrogen bond acceptors and two rotatable bonds, with a calculated LogP of 2.7852 .

Molecular properties Drug design Physicochemical characterization

Regioisomeric Differentiation

3-Bromo-2-(2,2-difluoroethoxy)pyridine and its regioisomer 2-Bromo-3-(2,2-difluoroethoxy)pyridine share identical molecular formula (C₇H₆BrF₂NO) and molecular weight (238.03 g/mol), but differ in substitution pattern [1][2]. The target compound positions bromine at C3 with difluoroethoxy at C2 (ortho to nitrogen), whereas the regioisomer reverses this arrangement . This positional difference critically affects the site-selectivity of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [3].

Regioisomerism Synthetic intermediate Site-selectivity

3-Bromo-2-(2,2-difluoroethoxy)pyridine Applications


Kinase and GPCR Modulator Building Block

The combination of a reactive C3 bromine for cross-coupling (Suzuki-Miyaura reactivity advantage over chloro analogs) and a 2,2-difluoroethoxy group providing enhanced lipophilicity (SlogP = 2.7941) makes 3-Bromo-2-(2,2-difluoroethoxy)pyridine suitable for synthesizing fluorinated heteroarylether bioisosteres in kinase inhibitor programs [1][2]. The difluoroethoxy moiety has been incorporated into PDE4 inhibitors and ROCK inhibitors (IC₅₀ = 15.9 nM for compounds containing the 2,2-difluoroethoxypyridine scaffold), demonstrating the value of this substructure in biologically active molecules [3][4].

Agrochemical Herbicide Development

Substituted pyridines bearing halogen and alkoxy substituents are established scaffolds in herbicidal agent development, as documented in multiple patents describing 3-substituted pyridine compounds with herbicidal activity [5][6]. 3-Bromo-2-(2,2-difluoroethoxy)pyridine provides the specific 2,3-substitution pattern with a fluorinated alkoxy group, offering distinct physicochemical properties compared to non-fluorinated pyridine herbicides .

Site-Selective Cross-Coupling Precursor

For synthetic chemists requiring site-selective functionalization, 3-Bromo-2-(2,2-difluoroethoxy)pyridine offers a defined bromine handle at C3 (ortho to pyridine nitrogen) that participates efficiently in palladium-catalyzed cross-couplings with established reactivity order -Br > -OSO₂F > -Cl [7]. This contrasts with regioisomers such as 2-bromo-3-(2,2-difluoroethoxy)pyridine and 5-bromo-2-(2,2-difluoroethoxy)pyridine, each yielding different coupling outcomes and requiring distinct synthetic planning [8].

Lipinski-Compliant Fragment Synthesis

With molecular weight 238.03 g/mol (Δ18 g/mol lower than trifluoroethoxy analog) and calculated SlogP 2.7941, 3-Bromo-2-(2,2-difluoroethoxy)pyridine fits within favorable drug-like property space [9][10]. The difluoroethoxy group provides intermediate lipophilicity compared to ethoxy (lower lipophilicity) and trifluoroethoxy (higher lipophilicity, MW 256.02) analogs, offering a balanced profile for fragment-based drug discovery and lead optimization campaigns where incremental property tuning is required .

Technical Documentation Hub

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